N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549008-68-4
VCID: VC11815112
InChI: InChI=1S/C18H21N7O2S/c1-23(28(26,27)15-7-8-15)9-13-10-24(11-13)17-16-18(20-12-19-17)25(22-21-16)14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3
SMILES: CN(CC1CN(C1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5CC5
Molecular Formula: C18H21N7O2S
Molecular Weight: 399.5 g/mol

N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

CAS No.: 2549008-68-4

Cat. No.: VC11815112

Molecular Formula: C18H21N7O2S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide - 2549008-68-4

Specification

CAS No. 2549008-68-4
Molecular Formula C18H21N7O2S
Molecular Weight 399.5 g/mol
IUPAC Name N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Standard InChI InChI=1S/C18H21N7O2S/c1-23(28(26,27)15-7-8-15)9-13-10-24(11-13)17-16-18(20-12-19-17)25(22-21-16)14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3
Standard InChI Key XBMJEFRXKNVRHB-UHFFFAOYSA-N
SMILES CN(CC1CN(C1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5CC5
Canonical SMILES CN(CC1CN(C1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5CC5

Introduction

Synthesis

While no direct synthesis pathway for this exact compound is provided in the search results, similar heterocyclic compounds are typically synthesized through multi-step protocols involving:

  • Formation of the Triazolopyrimidine Core: This step often involves cyclization reactions between triazoles and pyrimidine precursors under acidic or thermal conditions.

  • Introduction of the Azetidine Moiety: Azetidines can be incorporated via nucleophilic substitution or cycloaddition reactions with appropriate intermediates.

  • Sulfonamide Functionalization: The cyclopropanesulfonamide group is likely introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

  • Final Methylation: N-methylation can be achieved using methyl iodide or dimethyl sulfate in basic conditions.

These steps require careful optimization to maintain the integrity of sensitive functional groups.

Potential Applications

Based on structural analogs and known activities of similar compounds:

  • Pharmaceutical Applications:

    • The triazolopyrimidine core is a common scaffold in drug discovery, particularly for targeting enzymes or receptors in cancer, infectious diseases, or neurological disorders.

    • Sulfonamides are well-known pharmacophores in antibacterial, diuretic, and anti-inflammatory drugs.

    • The azetidine moiety may contribute to unique binding properties or metabolic stability.

  • Biological Activity:

    • Compounds containing triazole and pyrimidine rings have been studied for their anticancer, antifungal, and antiviral properties.

    • Molecular docking studies could reveal potential interactions with protein targets such as kinases or G-protein-coupled receptors.

  • Material Science:

    • Cyclopropane derivatives are sometimes used in polymer chemistry or as precursors for advanced materials due to their strained ring systems.

Data Table: Key Features

FeatureDescription
Molecular FormulaC20_{20}H23_{23}N5_{5}O2_{2}S
Functional GroupsTriazolopyrimidine, Azetidine, Cyclopropanesulfonamide
Molecular WeightApprox. 397 g/mol (calculated based on structure)
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, DMF)
Potential BioactivityAnticancer, Antimicrobial, Enzyme Inhibitor

Research Directions

Further studies on this compound should focus on:

  • Biological Evaluation: Screening against disease-relevant targets to identify potential therapeutic uses.

  • Structure-Activity Relationship (SAR): Modifying substituents on the triazolopyrimidine core or azetidine ring to optimize activity and selectivity.

  • Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) properties through in vitro and in vivo experiments.

This compound represents a promising candidate for further research due to its intricate structure and potential applications across various scientific fields.

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